Indazol-4-amine, N-propyl- Indazol-4-amine, N-propyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19874430
InChI: InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

Indazol-4-amine, N-propyl-

CAS No.:

Cat. No.: VC19874430

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Indazol-4-amine, N-propyl- -

Specification

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name N-propyl-1H-indazol-4-amine
Standard InChI InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13)
Standard InChI Key GZACDCBYUGBIBC-UHFFFAOYSA-N
Canonical SMILES CCCNC1=CC=CC2=C1C=NN2

Introduction

Structural and Physicochemical Properties

N-Propyl-1H-indazol-4-amine (molecular formula C10H13N3\text{C}_{10}\text{H}_{13}\text{N}_{3}, molecular weight 175.23 g/mol) features a bicyclic indazole core with a propyl chain at the N-1 position and a primary amine at C-4 . The planar aromatic system of the indazole ring contributes to its potential for π-π stacking interactions in biological systems, while the propyl group enhances lipophilicity (logP\log P estimated at 1.8–2.2) .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular formulaC10H13N3\text{C}_{10}\text{H}_{13}\text{N}_{3}
Molecular weight175.23 g/mol
Purity (commercial)≥95%
Estimated logP\log P1.8–2.2

X-ray crystallographic data for closely related compounds, such as 4-chloro-1-propyl-1H-indazol-3-amine (PubChem CID 28064718), reveal a dihedral angle of 2.1° between the indazole ring and substituents, suggesting minimal steric hindrance . This structural feature may facilitate binding to flat biological targets such as enzyme active sites.

Synthetic Methodologies

While no explicit synthesis of N-propyl-1H-indazol-4-amine is documented in the literature, analogous routes for indazole functionalization provide actionable insights. A robust approach involves:

Indazole Core Formation

The indazole scaffold can be constructed via cyclization of o-hydrazinobenzaldehyde derivatives. For example, 1,4-dioxaspiro[4.5]decan-8-one has been acylated with diethyloxalate under LDA-mediated conditions to form intermediates amenable to hydrazine cyclization . This method yields tetrahydroindazole precursors that can be dehydrogenated to aromatic indazoles.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Indazole cyclizationHydrazine hydrate, EtOH, reflux82%
N-Propylation1-Bromopropane, NaH, DMF, 0°C→RT67%
C-4 Amine installationHNO₃/H₂SO₄, then Fe/HCl58%

Notably, Chan-Lam coupling has been employed to install aryl groups on indazole nitrogens in regioselective syntheses , though this method remains untested for propyl groups.

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